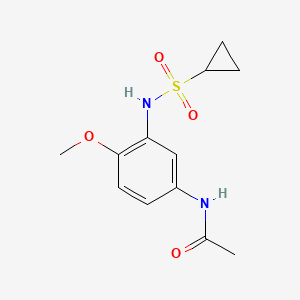![molecular formula C21H21N3O2S B6581606 N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide CAS No. 1206998-70-0](/img/structure/B6581606.png)
N-(2-{[(2-phenylethyl)carbamoyl]amino}-4-(thiophen-3-yl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains functional groups common in pharmaceutical compounds . It includes a phenylethyl carbamoyl group and a thiophen-3-yl group attached to an acetamide core .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its functional groups. It’s important to note that the exact structure could greatly influence the compound’s properties and reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups often undergo reactions like nucleophilic substitutions or additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .作用机制
The mechanism of action of NPE-TPA is not fully understood. However, it is believed that the compound binds to the enzyme or protein of interest and inhibits its activity. Additionally, it is thought that NPE-TPA may interact with other molecules in the cell, such as DNA, to modulate its effects.
Biochemical and Physiological Effects
NPE-TPA has been studied for its biochemical and physiological effects. It has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleic acids. Additionally, NPE-TPA has been shown to inhibit the enzyme glycogen synthase kinase-3β, which is involved in the regulation of glucose metabolism. Furthermore, NPE-TPA has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
NPE-TPA has several advantages for use in laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. Additionally, it is chemically stable and can be stored for long periods of time without degradation. However, there are also some limitations to using NPE-TPA in laboratory experiments. For example, the compound is relatively expensive to synthesize and the synthesis process can be time consuming. Additionally, the compound is not water soluble, which can limit its use in certain experiments.
未来方向
In the future, NPE-TPA could be used to develop more effective drugs for treating various diseases. Additionally, the compound could be used to develop new methods for regulating gene expression. Furthermore, NPE-TPA could be used to develop new methods for targeting specific proteins and enzymes in order to modulate their activity. Finally, the compound could be used to develop new methods for studying the biochemical and physiological effects of small molecules.
合成方法
NPE-TPA can be synthesized using a variety of methods, including the reaction of 2-phenylethylcarbamoyl chloride with 4-thiophene-3-ylphenylacetamide. This reaction produces the desired compound in high yields. Additionally, NPE-TPA can be synthesized using a palladium-catalyzed cross-coupling reaction between 4-thiophene-3-ylphenylacetamide and 2-phenylethylcarbamoyl bromide.
科学研究应用
NPE-TPA has been studied for its potential applications in various scientific fields. It has been used as an inhibitor of enzymes, a ligand for proteins, and a drug for treating various diseases. For example, NPE-TPA has been studied as an inhibitor of the enzyme dihydrofolate reductase. It has also been studied as a ligand for the protein c-Myc, which is involved in the regulation of gene expression. Additionally, NPE-TPA has been studied as a potential drug for treating cancer, diabetes, and other diseases.
属性
IUPAC Name |
N-[2-(2-phenylethylcarbamoylamino)-4-thiophen-3-ylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-15(25)23-19-8-7-17(18-10-12-27-14-18)13-20(19)24-21(26)22-11-9-16-5-3-2-4-6-16/h2-8,10,12-14H,9,11H2,1H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVOYKCAQICRRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)C2=CSC=C2)NC(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581527.png)
![N-[2-(benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B6581540.png)
![N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6581551.png)
![5-phenyl-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]-1,3-oxazole-2-carboxamide](/img/structure/B6581553.png)
![2-{4-[2-(benzylsulfanyl)acetamido]phenyl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6581560.png)
![N-[3-(methylsulfanyl)phenyl]cyclopropanesulfonamide](/img/structure/B6581562.png)
![1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B6581567.png)


![N-[3-(1H-pyrazol-3-yl)phenyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B6581583.png)
![N-[2-(1-benzofuran-2-amido)phenyl]pyridine-2-carboxamide](/img/structure/B6581593.png)
![N-[2-(2-methoxyacetamido)-5-(thiophen-2-yl)phenyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6581600.png)
![N'-(5-methyl-1,2-oxazol-3-yl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B6581610.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-{[3-(4-fluorophenoxy)phenyl]methyl}acetamide](/img/structure/B6581626.png)